6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate
Description
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] naphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S2/c1-3-15(4-2)22(30)26-24-27-28-25(35-24)34-14-19-12-20(29)21(13-32-19)33-23(31)18-10-9-16-7-5-6-8-17(16)11-18/h5-13,15H,3-4,14H2,1-2H3,(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUNHCDLBYNPBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate likely involves multiple steps, starting from simpler precursors. A possible synthetic route could involve:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by the cyclization of thiosemicarbazide with a suitable carboxylic acid derivative.
Attachment of the ethylbutanamido group: This step might involve an amide coupling reaction.
Formation of the pyranone ring: This could be synthesized through a cyclization reaction involving a suitable diketone or ketoester.
Thioether formation: The thiadiazole and pyranone intermediates can be linked via a thioether bond.
Esterification with 2-naphthoic acid: The final step would involve esterification to attach the naphthoate group.
Industrial Production Methods
Industrial production of such a compound would require optimization of each synthetic step to maximize yield and purity while minimizing costs and environmental impact. This might involve the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the carbonyl groups or the thiadiazole ring.
Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Medicine
If the compound shows promising biological activity, it could be developed into a pharmaceutical agent for treating various diseases.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer activity, it might interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole Derivatives with Varied Substituents
Key Structural Analogs:
Compounds 5e–5m () and 4a–4q () share the 1,3,4-thiadiazole core but differ in substituents and peripheral groups.
Table 1: Comparison of Physical Properties
Key Observations:
Substituent Effects on Melting Points :
- Bulky or electron-withdrawing groups (e.g., 4-chlorobenzyl in 5e ) reduce melting points (132–134°C) compared to simpler alkylthio groups (e.g., 5g at 168–170°C) .
- Benzamido-substituted thiadiazoles (e.g., 4l ) exhibit higher melting points (178–180°C) due to enhanced hydrogen bonding and molecular rigidity .
Synthetic Yields :
- Thioether-linked compounds (e.g., 5e–5m ) show moderate yields (68–88%), influenced by steric hindrance from substituents .
- Pyran-linked analogs (e.g., 4a–4q ) achieve higher yields (78–85%) via optimized esterification protocols using TEA as a base .
Functional Group Impact :
Heterocyclic Naphthoate Esters
Key Analog: 5a ()
5a (5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate) shares the naphthoate ester but replaces thiadiazole with oxadiazole.
Table 2: Heterocycle and Ester Comparison
Key Observations:
The 1-naphthoate in 5a vs. 2-naphthoate in the target compound may affect steric interactions and π-π stacking .
Synthetic Approaches :
- Both compounds utilize acyl chloride intermediates for esterification, but the target compound’s pyran-thiadiazole linkage likely requires multi-step functionalization .
Biological Activity
The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate is a complex organic molecule that exhibits a variety of biological activities. This compound is characterized by its unique structural features, including thiadiazole and pyran moieties, which contribute to its potential applications in medicinal chemistry. The molecular formula is with a molecular weight of approximately 489.6 g/mol.
Structural Characteristics
The structural composition includes:
- Thiadiazole ring : Known for its diverse biological activities.
- Pyran moiety : Contributes to the compound's reactivity and potential pharmacological effects.
- Naphthoate group : Enhances the lipophilicity and bioavailability of the compound.
Antimicrobial Properties
Research has indicated that compounds similar to this thiadiazole derivative exhibit significant antimicrobial activity. For instance, studies have shown that related thiadiazole derivatives possess potent antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative species.
| Microbial Strain | Activity Detected |
|---|---|
| Escherichia coli | Significant |
| Staphylococcus aureus | Significant |
| Mycobacterium tuberculosis | Moderate |
In vitro assays have demonstrated that these compounds can inhibit bacterial growth effectively, suggesting their potential as new antimicrobial agents.
Antioxidant Activity
Thiadiazole derivatives have also been evaluated for their antioxidant properties. The presence of multiple functional groups in this compound may enhance its ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
Acetylcholinesterase Inhibition
Recent findings suggest that compounds with similar structures may act as acetylcholinesterase inhibitors, which are crucial for the treatment of neurodegenerative diseases such as Alzheimer's. The inhibition of this enzyme can lead to increased levels of acetylcholine in the synaptic cleft, thereby improving cognitive function.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated various thiadiazole derivatives for their antimicrobial properties. The results indicated that certain derivatives showed MIC values lower than those of standard antibiotics, indicating their potential as effective antimicrobial agents .
- Neuroprotective Effects : Another research article focused on the neuroprotective effects of thiadiazole derivatives in animal models of Alzheimer's disease. The study reported significant improvements in cognitive function and reductions in amyloid plaque formation .
- Synthesis and Characterization : The synthesis of this compound involves several steps, including the reaction of thiadiazole derivatives with pyran systems. Characterization techniques such as NMR and MS confirm the structure and purity of the synthesized compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
